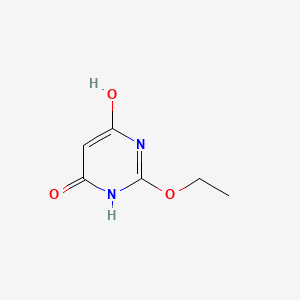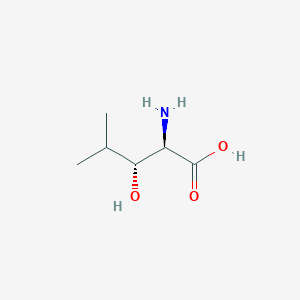
4,6-Diiodo-5-aminopyrimidine
Vue d'ensemble
Description
4,6-Diiodopyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C4H3I2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two iodine atoms at positions 4 and 6 and an amino group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
4,6-Diiodopyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of infectious diseases and cancer.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science for the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodopyrimidin-5-amine typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at positions 4 and 6.
Industrial Production Methods: Industrial production of 4,6-Diiodopyrimidin-5-amine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels. Techniques such as recrystallization, chromatography, and distillation are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diiodopyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The amino group at position 5 can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide, nitric acid; carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted pyrimidines with various functional groups at positions 4 and 6.
- Nitro or amine derivatives at position 5.
Mécanisme D'action
The mechanism of action of 4,6-Diiodopyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The presence of iodine atoms enhances its binding affinity to target proteins, making it a potent bioactive molecule.
Comparaison Avec Des Composés Similaires
5-Amino-4,6-dichloropyrimidine: Similar structure with chlorine atoms instead of iodine. It is used in the synthesis of antiviral and anticancer agents.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups at positions 4 and 6. It is investigated for its potential as an anti-inflammatory and antiviral agent.
4,6-Dichloro-5-nitropyrimidine: Contains nitro and chlorine groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4,6-Diiodopyrimidin-5-amine is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in various chemical reactions and increase its binding affinity to biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4,6-diiodopyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUYWBKUSVPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473304 | |
| Record name | 4,6-diiodopyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-58-6 | |
| Record name | 4,6-diiodopyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)








